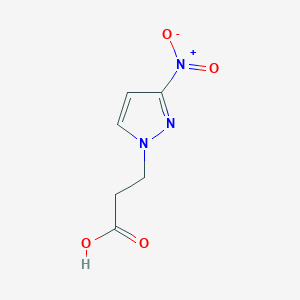

3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

Description

Overview of Pyrazole (B372694) Heterocyclic Chemistry in Academic Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and three carbon atoms within the ring. pharmajournal.net This structural arrangement classifies them within the azole family of aromatic organic compounds. pharmajournal.netnih.gov The pyrazole nucleus is a cornerstone in heterocyclic chemistry, serving as a versatile scaffold in a multitude of applications, from pharmaceuticals to agrochemicals. pharmajournal.netnih.gov The unique electronic properties and reactivity of the pyrazole ring have made it a subject of extensive academic and industrial research. nih.govglobalresearchonline.net Pyrazole and its derivatives are considered pharmacologically important scaffolds that possess a wide array of biological activities. nih.govglobalresearchonline.net

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first introduced by the German chemist Ludwig Knorr in 1883. wikipedia.orgorientjchem.org The first synthesis of a substituted pyrazole was also achieved by Knorr in 1883 through the condensation reaction of a β-diketone (ethyl acetoacetate) with phenylhydrazine. nih.govglobalresearchonline.netmdpi.com This method, known as the Knorr pyrazole synthesis, remains a fundamental approach for creating polysubstituted pyrazoles. nih.govwikipedia.org Another classical synthesis was developed by Hans von Pechmann in 1898, who synthesized the parent pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org

Over the decades, synthetic methods for accessing the pyrazole nucleus have evolved significantly. mdpi.com While classical cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives are still widely used, modern organic synthesis has introduced more sophisticated and efficient strategies. nih.govmdpi.com These include 1,3-dipolar cycloaddition reactions and multicomponent reactions, which often provide better control over regioselectivity and yield. nih.govmdpi.commdpi.com The development of new catalytic systems, including the use of nano-ZnO catalysts, has further refined pyrazole synthesis, making it more environmentally friendly and efficient. mdpi.com

The pyrazole ring is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. mdpi.comfrontiersin.org The ability to introduce various substituents at different positions on the pyrazole ring allows for the creation of a vast library of derivatives with diverse chemical and pharmacological properties. pharmajournal.netfrontiersin.org This structural diversity is key to its wide-ranging applications. nih.gov

Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, analgesic, and antidepressant properties. pharmajournal.netnih.govglobalresearchonline.netfrontiersin.orgresearchgate.net The significance of this chemical class is highlighted by the number of commercially successful products containing a pyrazole core. Notable examples include the anti-inflammatory drug celecoxib (B62257) (Celebrex) and the anabolic steroid stanozolol. wikipedia.org In the agrochemical industry, pyrazole derivatives are integral to the manufacture of numerous fungicides, herbicides, and insecticides. nih.govresearchgate.net

The Nitro Functional Group in Heterocyclic Systems

The nitro group (–NO₂) is a compact, powerful electron-withdrawing functional group. nih.gov When attached to a heterocyclic ring system, it significantly alters the electronic properties of the molecule, influencing its reactivity, stability, and biological activity. nih.govresearchgate.netresearchgate.net The presence of a nitro group often deactivates aromatic rings towards electrophilic substitution while activating them for nucleophilic substitution. uni-rostock.de Nitro-containing heterocyclic compounds have been extensively investigated in medicinal chemistry, particularly for their antiparasitic and antibacterial activities, a field of study that gained momentum following the discovery of chloramphenicol. nih.govresearchgate.net

Nitration is a fundamental chemical process that introduces one or more nitro groups into an organic compound. rsc.org This reaction is a cornerstone of industrial and laboratory synthesis, providing access to a wide range of valuable chemicals. byjus.com The products of aromatic nitration are critical intermediates in the production of pharmaceuticals, agrochemicals, dyes, and explosives. rsc.orgbyjus.com

The primary importance of nitration lies in the versatility of the nitro group itself. It can serve as a precursor to other functional groups; for instance, it is readily reduced to an amino group (–NH₂), which is a key building block for many complex molecules. researchgate.netlibretexts.org The nitro group can also act as a directing group, influencing the position of subsequent substitution reactions on an aromatic ring. libretexts.org The most common method for nitration is electrophilic aromatic substitution, which typically employs a mixture of concentrated nitric acid and sulfuric acid. rsc.orglibretexts.org The role of sulfuric acid is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. rsc.orglibretexts.org

The introduction of a nitro group onto a pyrazole ring is an electrophilic substitution reaction. For the unsubstituted pyrazole ring, this reaction occurs preferentially at the C4 position. nih.gov The outcome of the nitration, specifically the position at which the nitro group attaches (regioselectivity), is a critical consideration in the synthesis of specific nitropyrazole isomers.

The regioselectivity of nitration can be influenced by several factors. The presence of pre-existing substituents on the pyrazole ring can direct the incoming nitro group to a specific position due to electronic and steric effects. researchgate.net Conversely, the nitro group itself, once incorporated, can control the regioselectivity of subsequent reactions. uni-rostock.deresearchgate.net For example, the presence of a nitro substituent at the C4-position of a pyrazole has been shown to control the regioselectivity of palladium-catalyzed direct arylation reactions. researchgate.net Achieving high regioselectivity is a significant goal in synthetic strategies, and various methods, including 1,3-dipolar cycloadditions involving nitroalkenes, have been developed to synthesize specific, highly substituted nitropyrazoles. nih.govrsc.org

Propanoic Acid Moieties in Organic Chemistry

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the chemical formula CH₃CH₂COOH. ucla.educreative-proteomics.com It is a short-chain fatty acid characterized by a three-carbon chain terminating in a carboxyl (–COOH) functional group. creative-proteomics.com This carboxyl group is responsible for its acidic properties (pKa of 4.87) and its ability to engage in reactions typical of carboxylic acids, such as esterification. creative-proteomics.com

In the context of medicinal chemistry and organic synthesis, the propanoic acid moiety is often incorporated into larger molecules to modify their physicochemical properties. ontosight.ai The carboxylic acid group can increase water solubility and provides a site for forming salts or esters. creative-proteomics.comwikipedia.org Attaching a propanoic acid side chain to a heterocyclic core, as in 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid, introduces a flexible linker with a terminal acidic group. This functional handle can be used to form derivatives or to interact with biological targets. Propanoic acid and its derivatives have wide-ranging applications, including use as food preservatives, precursors in the synthesis of polymers and pharmaceuticals, and as intermediates in various chemical manufacturing processes. creative-proteomics.comwikipedia.org

Data Tables

Table 1: Physicochemical Properties of Core Moieties

| Property | Pyrazole | Propanoic Acid |

| Chemical Formula | C₃H₄N₂ wikipedia.org | C₃H₆O₂ creative-proteomics.com |

| Molar Mass | 68.08 g·mol⁻¹ wikipedia.org | 74.08 g/mol creative-proteomics.com |

| Appearance | Colorless, crystalline solid | Oily, clear, and colorless liquid creative-proteomics.com |

| Boiling Point | 186 to 188 °C wikipedia.org | 141 °C creative-proteomics.com |

| Melting Point | 66 to 70 °C wikipedia.org | -20.7 °C creative-proteomics.com |

| Acidity (pKa) | 2.49 (conjugate acid) | 4.87 creative-proteomics.com |

| Basicity (pKb) | 11.5 wikipedia.org | - |

Role of Carboxylic Acid Functional Groups in Chemical Transformations

The carboxylic acid group (–COOH) is a cornerstone of organic synthesis due to its extensive reactivity. chemistrytalk.orgsolubilityofthings.com It is composed of a hydroxyl group (–OH) bonded to a carbonyl group (C=O), and this combination results in chemical properties that are distinct from either group alone. msu.edu The versatility of carboxylic acids stems from their ability to undergo a wide array of chemical transformations, making them pivotal intermediates. chemistrytalk.org

Key reactions involving the carboxylic acid functional group include:

Acid-Base Reactions: As Brønsted-Lowry acids, they readily donate a proton from the hydroxyl group to a base, forming a resonance-stabilized carboxylate anion. wikipedia.org This acidity is a fundamental characteristic that influences their behavior in various chemical environments. wikipedia.org

Nucleophilic Acyl Substitution: The hydroxyl group can be replaced by other nucleophiles, leading to the formation of important derivatives. msu.edu Common transformations include:

Esterification: Reacting with an alcohol in the presence of an acid catalyst (Fischer esterification) to form an ester. chemistrytalk.org

Amide Formation: Reacting with an amine. This typically requires heating the intermediate ammonium (B1175870) carboxylate salt or using a coupling agent to facilitate the reaction. wikipedia.org

Acyl Halide Formation: Conversion to highly reactive acyl chlorides using reagents like thionyl chloride (SOCl₂). chemistrytalk.orgwikipedia.orgyoutube.com These acyl halides are excellent precursors for synthesizing other carboxylic acid derivatives. youtube.com

Reduction: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrytalk.orgwikipedia.orgyoutube.com

This wide range of reactions allows chemists to use the carboxylic acid group as a synthetic handle to introduce new functional groups and build more complex molecular architectures. solubilityofthings.com

| Reaction Type | Reactant(s) | Product Functional Group | Significance |

|---|---|---|---|

| Acid-Base Reaction | Base | Carboxylate Salt | Fundamental property, influences solubility and reactivity. wikipedia.org |

| Esterification | Alcohol, Acid Catalyst | Ester | Creates esters, common in fragrances and pharmaceuticals. chemistrytalk.org |

| Amide Formation | Amine | Amide | Forms stable amide (peptide) bonds, crucial in biochemistry. chemistrytalk.orgwikipedia.org |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Halide | Creates highly reactive intermediates for further synthesis. wikipedia.orgyoutube.com |

| Reduction | LiAlH₄ | Primary Alcohol | Converts the carboxyl group to an alcohol. chemistrytalk.orgyoutube.com |

Structural Integration of Alkyl Acid Chains with Heterocycles

The combination of alkyl acid chains, such as propanoic acid, with heterocyclic rings like pyrazole is a prominent strategy in chemical synthesis. rawdatalibrary.net This hybridization aims to create novel molecules that possess the combined or enhanced properties of their constituent parts. researchgate.netnih.gov Heterocyclic compounds are core structures in many biologically active molecules, while fatty acids and their shorter alkyl counterparts are fundamental biological components and can influence properties like membrane permeability. chemistrytalk.orgresearchgate.net

The linkage between the two moieties can be achieved through various synthetic methods. For N-heterocycles like pyrazole, the alkyl chain is often attached to one of the ring's nitrogen atoms. nih.gov This is typically accomplished by reacting the heterocycle with a haloalkanoic acid or its ester. mdpi.com The resulting structures are of significant interest in medicinal chemistry, where the heterocyclic component can interact with biological targets and the alkyl acid chain can modulate solubility, metabolic stability, and binding affinity. smolecule.com

The synthesis of these hybrid molecules allows for the systematic modification of both the heterocyclic core and the alkyl chain, enabling the fine-tuning of their chemical and biological profiles for specific applications in drug discovery and materials science. researchgate.netsmolecule.com

Specific Context of this compound within Pyrazole-Propanoic Acid Research

The compound this compound is a specific derivative within the broader pyrazole-propanoic acid class. Its structure is defined by three key components: a pyrazole ring, a propanoic acid chain attached at the N1 position, and a nitro group (–NO₂) substituted at the C3 position of the pyrazole ring.

The presence of the 3-nitropyrazole core places this compound at the intersection of several research areas. Nitropyrazoles are a class of compounds extensively studied as energetic materials due to their high nitrogen content and the energy release associated with the nitro group. mdpi.comnih.gov 3-Nitropyrazole (3-NP) itself is a key intermediate in the synthesis of more complex explosives. nih.gov The synthesis of the 3-NP scaffold typically involves the nitration of pyrazole, followed by a rearrangement reaction. nih.gov

In addition to materials science, the 3-nitropyrazole structure serves as a building block in medicinal chemistry. researchgate.net The nitroaromatic group is a known bioreductive functional group, meaning it can be selectively reduced under the low-oxygen (hypoxic) conditions found in some tumor tissues. mdpi.com This property makes nitro-containing compounds valuable as prodrugs for targeted cancer therapy. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c10-6(11)2-4-8-3-1-5(7-8)9(12)13/h1,3H,2,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWPVKFJLIAARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Chemistry of the Compound Scaffold

Reactivity of the Nitro Group

The nitro group attached to the C3 position of the pyrazole (B372694) ring significantly influences the electronic properties of the heterocyclic system and is a key site for chemical modification.

The transformation of the nitro group into a primary amine is a fundamental reaction, yielding the corresponding 3-(3-amino-1H-pyrazol-1-yl)propanoic acid. This conversion is pivotal as it introduces a nucleophilic amino group, which serves as a handle for further derivatization, such as acylation or sulfonylation. beilstein-journals.org Several established methods for the reduction of aromatic nitro compounds are applicable to this scaffold.

Catalytic Hydrogenation: This is a widely used and often high-yielding method for reducing nitroarenes. beilstein-journals.orggoogle.com The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

| Catalyst | Solvent | Pressure | Temperature | Product |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol | Atmospheric or elevated | Room Temperature | 3-(3-amino-1H-pyrazol-1-yl)propanoic acid |

| Platinum(IV) oxide (PtO₂) | Acetic Acid | Atmospheric | Room Temperature | 3-(3-amino-1H-pyrazol-1-yl)propanoic acid |

| Raney Nickel (Raney Ni) | Ethanol | Elevated | Elevated | 3-(3-amino-1H-pyrazol-1-yl)propanoic acid |

Chemical Reduction: An alternative to catalytic hydrogenation is the use of reducing metals in acidic media, a classic method that remains effective. acsgcipr.org Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a common reagent system for this purpose. stackexchange.comcommonorganicchemistry.com The reaction proceeds via electron transfer from the metal, followed by protonation. acsgcipr.org This method is particularly useful when catalytic hydrogenation is incompatible with other functional groups in the molecule. acsgcipr.orgreddit.com

The general reaction is as follows: R-NO₂ + 6H⁺ + 6e⁻ → R-NH₂ + 2H₂O

This reduction significantly alters the electronic character of the pyrazole ring, transforming the electron-withdrawing nitro group into an electron-donating amino group, thereby influencing the reactivity of the entire molecule in subsequent reactions.

The electronic nature of the 3-nitropyrazole ring dictates its behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The pyrazole ring itself is an aromatic heterocycle, but the presence of the strongly electron-withdrawing nitro group has a profound deactivating effect on the ring towards electrophilic attack. wikipedia.org In general, electrophilic substitution on a pyrazole ring, such as nitration or halogenation, typically occurs at the C4 position. scribd.com However, the nitro group at C3, along with the deactivating effect of the N1-propanoic acid side chain, makes further electrophilic substitution on the ring challenging. The reaction would require harsh conditions, and the yields are expected to be low. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nitro group strongly activates the pyrazole ring for nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org This activation is most effective when the nitro group is positioned ortho or para to a potential leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgnih.gov While the parent compound lacks a conventional leaving group like a halide, the nitro group itself can sometimes be displaced by potent nucleophiles under specific conditions, or it can facilitate the displacement of a hydride ion in what is known as Vicarious Nucleophilic Substitution (VNS). acs.orgacs.org The electron-deficient nature of the nitropyrazole ring makes it a prime candidate for attack by strong nucleophiles (e.g., alkoxides, amides) at positions activated by the nitro group. masterorganicchemistry.comacs.org

Chemical Transformations of the Carboxylic Acid Moiety

The propanoic acid side chain offers a reliable site for transformations without directly altering the core heterocyclic structure. The carboxylic acid can be converted into a variety of functional groups, enabling the synthesis of diverse derivatives.

The carboxylic acid can be readily converted to its corresponding esters through several standard methods. Esterification is often performed to protect the carboxylic acid, modify the compound's solubility, or prepare intermediates for further reactions.

One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net

Alternatively, a more reactive derivative of the carboxylic acid, such as the acyl chloride, can be prepared first by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.trnih.gov This acyl chloride is then reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the ester in high yield under mild conditions. researchgate.net

| Alcohol | Reagent | Conditions | Product |

| Methanol | SOCl₂, then CH₃OH/Pyridine | Reflux | Methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate |

| Ethanol | H₂SO₄ (cat.), C₂H₅OH | Reflux | Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate |

| n-Pentyl alcohol | SOCl₂, then n-C₅H₁₁OH/Pyridine | Reflux, 3h | n-Pentyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate researchgate.net |

The carboxylic acid moiety is a versatile precursor for the synthesis of a wide range of amide derivatives. Amides are of significant interest due to their prevalence in biologically active molecules. The synthesis typically involves activating the carboxylic acid followed by reaction with a primary or secondary amine. nih.govwisdomlib.org

Similar to esterification, the carboxylic acid can be converted to its more reactive acyl chloride by reacting with thionyl chloride. google.com The resulting acyl chloride readily reacts with various amines to form the corresponding amides. dergipark.org.trresearchgate.net

Another common method involves the use of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt). jst.go.jp These reagents facilitate amide bond formation directly from the carboxylic acid and amine under mild conditions, avoiding the need to isolate the acyl chloride.

| Amine | Coupling Method | Product |

| Ammonia | SOCl₂, then NH₃(aq) | 3-(3-nitro-1H-pyrazol-1-yl)propanamide dergipark.org.tr |

| Aniline | EDCI, HOBt | N-phenyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide |

| Piperidine (B6355638) | DCC | 1-(3-(3-nitro-1H-pyrazol-1-yl)propanoyl)piperidine |

The reaction of the carboxylic acid group with highly nucleophilic and basic organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is dominated by acid-base chemistry. organicchemistrytutor.comyoutube.com

The acidic proton of the carboxyl group will rapidly and irreversibly react with the organometallic reagent, which acts as a strong base. organicchemistrytutor.comyoutube.com This reaction deprotonates the carboxylic acid to form a carboxylate salt and consumes one equivalent of the organometallic reagent to produce a hydrocarbon. organicchemistrytutor.comquimicaorganica.org

R'-COOH + R-MgX → R'-COO⁻MgX⁺ + R-H

The resulting carboxylate anion is negatively charged, and its carbonyl carbon is significantly less electrophilic. Grignard reagents are generally not nucleophilic enough to add to this deactivated carboxylate. organicchemistrytutor.comyoutube.com Therefore, the reaction typically stops after the initial acid-base neutralization, and no further transformation of the carboxylate group occurs.

In contrast, organolithium reagents, being more reactive, may add a second equivalent to the carboxylate to form a stable geminal dianion intermediate. organicchemistrytutor.comyoutube.com Subsequent acidic workup would hydrolyze this intermediate to a ketone. organicchemistrytutor.com However, with Grignard reagents, the primary reaction with the carboxylic acid moiety of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid is simply deprotonation. organicchemistrytutor.com To achieve addition to the carbonyl carbon, the carboxylic acid must first be converted to a less acidic derivative, such as an ester or an acyl chloride, which readily react with Grignard reagents to form tertiary alcohols after the addition of two equivalents of the reagent. youtube.comlibretexts.org

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. mdpi.comnih.gov This structure possesses both a slightly acidic pyrrole-like NH group and a basic pyridine-like nitrogen atom, giving it amphoteric properties. mdpi.comnih.gov The functionalization of the pyrazole scaffold can occur at any of the ring positions, with nucleophiles typically adding to the C3 and C5 positions, while electrophiles preferentially attack the C4 position and the nitrogen atoms. nih.gov

In the context of this compound, the N1 position is already substituted, and the C3 position carries a potent electron-withdrawing nitro group. This substitution pattern renders the pyrazole ring electron-deficient, which profoundly decreases its reactivity towards electrophiles while simultaneously activating it for nucleophilic attack.

Electrophilic Aromatic Substitution

The pyrazole ring is generally susceptible to electrophilic substitution reactions, with the C4 position being the most reactive site due to its higher electron density compared to the C3 and C5 positions. scribd.comcdnsciencepub.com Common electrophilic substitution reactions for the parent pyrazole ring include nitration, sulfonation, and halogenation. nih.govscribd.com

However, the presence of the electron-withdrawing nitro group at the C3 position in the 3-nitropyrazole scaffold strongly deactivates the ring towards electrophilic attack. This deactivation makes further electrophilic substitution significantly more challenging compared to unsubstituted pyrazole. While reactions can be forced under harsh conditions, the reactivity is greatly diminished. For instance, the nitration of 3-nitropyrazole to yield dinitropyrazoles requires potent nitrating agents and specific conditions to overcome the ring's deactivation. google.com

| Reaction | Reagents | Typical Position of Attack (on unsubstituted Pyrazole) | Product |

|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | C-4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | C-4 | Pyrazole-4-sulfonic acid |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | C-4 | 4-Formylpyrazole |

| Diazonium Coupling | Ar-N₂⁺Cl⁻ | C-4 | 4-Arylazo pyrazole |

Data in the table pertains to the general reactivity of the parent pyrazole ring for contextual purposes. scribd.com

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrazole ring in 3-nitropyrazole, caused by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This reactivity is a key feature of nitrated pyrazoles. Research has shown two primary modes of nucleophilic attack on related N-nitropyrazole systems: an aromatic substitution on the pyrazole ring and a nucleophilic displacement on the nitrogen of the N-nitro group. acs.orgacs.org

In cases of ring substitution on N-substituted dinitro- or trinitropyrazoles, nucleophiles such as amines, azides, or hydroxide (B78521) ions can displace a nitro group. uni-muenchen.de The position of this substitution is influenced by the substituent at the N1 position. For example, in N-substituted 3,4,5-trinitropyrazole, nucleophilic attack preferentially occurs at the C5 position. uni-muenchen.de Studies on 1,4-dinitropyrazole have shown that nucleophiles like piperidine and morpholine (B109124) attack the 5-position, leading to a "cine" substitution product where the entering group is adjacent to the position of the leaving group. acs.org

| Nitropyrazole Substrate | Nucleophile | Conditions | Position of Attack | Product Type |

|---|---|---|---|---|

| 1,4-Dinitro-3-methylpyrazole | Piperidine | - | C-5 | 3(5)-Methyl-4-nitro-5(3)-piperidylpyrazole acs.org |

| Bis(3,4,5-trinitropyrazol-1-yl)methane | Sodium azide | Room Temperature | C-5 | Substitution of the C-5 nitro group with an azido (B1232118) group uni-muenchen.de |

| 4-Bromo-1-methyl-3-nitropyrazole-5-carboxylic acid | Arylamines | Aqueous, Cu⁺ salt | C-4 | Substitution of bromine with arylamino group osti.gov |

| N-Nitropyrazoles | Secondary amines (e.g., morpholine) | Refluxing ethanol | N of N-NO₂ group | N-nitrosoamines and 3(5)-nitropyrazole acs.org |

The nitrogen atoms of the pyrazole ring are key sites for chemical modification. In an N-unsubstituted pyrazole like 3-nitropyrazole, the pyrrole-like N-H bond is relatively active and serves as a primary reaction site for functionalization, such as N-alkylation or N-amination. nih.gov

N-alkylation is a fundamental method for introducing organic moieties onto the pyrazole ring. For 3-nitropyrazole, alkylation can proceed to give isomeric products, but specific reaction pathways can favor the formation of the 1,3-isomer, which is the foundational structure of this compound. For instance, the reaction of 3-nitropyrazole with 2,2-bis(methoxy-NNO-azoxy)ethanol nitrate (B79036) resulted in the exclusive formation of the N1-substituted 3-nitro isomer. researchgate.net This regioselectivity is crucial for the synthesis of specifically functionalized pyrazole derivatives.

N-amination is another synthetic route for derivatizing the pyrazole nitrogen, which can be achieved using reagents like hydroxylamine-O-sulfonic acid. scispace.com For the specific compound this compound, the N1 position is already functionalized with the propanoic acid side chain. Therefore, further derivatization would either involve chemical transformation of this existing side chain or reaction at the pyridine-like N2 atom, a process that is generally less common than the initial alkylation of an N-unsubstituted pyrazole.

| Substrate | Reagent | Reaction Type | Product |

|---|---|---|---|

| 3-Nitropyrazole | 2,2-bis(methoxy-NNO-azoxy)ethanol nitrate | N-Alkylation | N1-[2,2-bis(methoxy-NNO-azoxy)ethyl]-3-nitropyrazole researchgate.net |

| 4-Nitropyrazole | Sodium hydride and iodomethane | N-Alkylation | 1-Methyl-4-nitropyrazole nih.gov |

| Isomeric mono- and dinitropyrazoles | Hydroxylamine-О-sulfonic acid | N-Amination | N-amino derivatives scispace.com |

Investigating the Stability and Degradation Pathways of the Compound in Various Chemical Environments

Nitropyrazole derivatives are often characterized by high thermal stability, a property that makes them of interest in various fields of chemistry. nih.govresearchgate.net Many of these compounds exhibit decomposition temperatures well above 200°C. researchgate.netmdpi.com The stability is influenced by the number and position of nitro groups on the pyrazole ring, as well as the nature of other substituents. nih.gov

Studies on the thermal decomposition of related polynitropyrazoles, such as 3,4-dinitropyrazole (DNP) and 3,4,5-trinitropyrazole (TNP), provide insight into the likely degradation pathways. researchgate.netresearchgate.net The initial step in the thermal decomposition of these compounds is proposed to be the homolytic cleavage of the C–NO₂ bond, leading to the release of nitrogen dioxide (NO₂). researchgate.net This initial step is followed by a more complex breakdown of the pyrazole ring structure itself. Analysis of the evolved gases during the decomposition of DNP and TNP identified further products such as carbon dioxide (CO₂) and hydrogen cyanide (HCN), confirming the fragmentation of the heterocycle. researchgate.netresearchgate.net

The decomposition process can be autocatalytic in nature, particularly for highly nitrated compounds. researchgate.net The chemical environment also plays a role in stability. Due to their susceptibility to nucleophilic attack, nitropyrazoles can be unstable in the presence of strong bases. For instance, N-substituted trinitropyrazoles are known to be unstable towards bases like NaOH or KOH, which can lead to a nucleophilic replacement of a nitro group. uni-muenchen.de

| Compound | Melting Point (°C) | Decomposition Onset Temperature (°C) |

|---|---|---|

| 3,4-Dinitropyrazole | 87 | ~215 |

| 3,5-Dinitropyrazole | 169 | ~321 (under pressure) |

| 3,4,5-Trinitropyrazole | 186 | ~226 |

| 1-(2-Nitratoethyl)-3,4-dinitropyrazole | 78 | 198 nih.gov |

Data in the table is for related nitropyrazole compounds to provide context on thermal stability. researchgate.netresearchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, a complete picture of the molecule's connectivity and electronic architecture can be assembled. While specific experimental data for this compound is not widely published, a detailed analysis can be extrapolated from the well-established chemical shifts and coupling constants of its constituent moieties: the 3-nitropyrazole ring and the propanoic acid side chain.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) ring and the propanoic acid chain. The electron-withdrawing nature of the nitro group and the pyrazole ring significantly influences the chemical shifts of adjacent protons.

The protons of the propanoic acid side chain, specifically the two methylene (B1212753) groups (-CH₂-CH₂-), would likely appear as two distinct triplets. The methylene group adjacent to the pyrazole ring (N-CH₂) is expected to be deshielded and resonate at a lower field compared to the methylene group adjacent to the carboxyl group (-CH₂-COOH).

The pyrazole ring protons, H4 and H5, will present as doublets due to mutual coupling. The presence of the nitro group at the C3 position strongly influences their chemical shifts, with the H4 proton typically appearing at a lower field than the H5 proton due to the anisotropic effect of the nitro group. The acidic proton of the carboxylic acid group (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H4 (pyrazole) | ~7.8 - 8.2 | Doublet (d) |

| H5 (pyrazole) | ~7.2 - 7.6 | Doublet (d) |

| N-CH₂ | ~4.4 - 4.8 | Triplet (t) |

| CH₂-COOH | ~2.8 - 3.2 | Triplet (t) |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are heavily influenced by the electronegativity of neighboring atoms and functional groups.

The carbon atom of the carbonyl group (-COOH) is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbon atoms of the pyrazole ring will also exhibit characteristic shifts, with the C3 carbon, bonded to the nitro group, being significantly deshielded. The methylene carbons of the propanoic acid chain will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carboxyl) | ~170 - 180 |

| C3 (pyrazole) | ~150 - 155 |

| C5 (pyrazole) | ~135 - 140 |

| C4 (pyrazole) | ~110 - 115 |

| N-CH₂ | ~45 - 50 |

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR, offers direct insight into the electronic environment of the nitrogen atoms within the molecule. For this compound, this technique can distinguish between the two nitrogen atoms of the pyrazole ring and the nitrogen of the nitro group. The chemical shifts in ¹⁵N NMR are highly sensitive to the hybridization and oxidation state of the nitrogen atom.

The nitrogen of the nitro group (-NO₂) is expected to have a chemical shift in the range of -10 to +10 ppm relative to nitromethane. The pyrazole ring nitrogens will have distinct chemical shifts, with the N1 atom (bonded to the propanoic acid chain) appearing at a different frequency than the N2 atom.

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between the protons on the propanoic acid chain and within the pyrazole ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating the proton signals with their directly attached carbon atoms (HSQC) and for identifying longer-range (2-3 bond) H-C correlations (HMBC), which solidifies the assignment of the entire molecular skeleton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by the absorption bands of the nitro, carboxylic acid, and pyrazole functionalities.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹.

The nitro group (-NO₂) exhibits two distinct and strong stretching vibrations. The asymmetric stretching vibration typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration is observed at 1345-1385 cm⁻¹. The presence of these two strong absorption bands is a clear indication of the nitro functionality within the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) |

| Nitro Group | Asymmetric N-O stretch | 1500 - 1560 (strong) |

| Nitro Group | Symmetric N-O stretch | 1345 - 1385 (strong) |

| Pyrazole Ring | C=N and C=C stretches | ~1400 - 1600 |

Vibrational Modes of the Carboxylic Acid Moiety

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, offers detailed insights into the functional groups present in a molecule. The carboxylic acid moiety of this compound presents several characteristic vibrational modes. In condensed phases, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences their spectral features. libretexts.org

The most distinct absorption is the O–H stretching vibration, which appears as a very strong and characteristically broad band spanning from approximately 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a direct consequence of the strong hydrogen bonding in the dimeric form. libretexts.org The carbonyl (C=O) stretching vibration gives rise to an intense absorption band typically found in the range of 1690–1760 cm⁻¹. orgchemboulder.comnih.gov For dimerized saturated aliphatic carboxylic acids, this peak is commonly observed at around 1710 cm⁻¹. libretexts.org Other notable vibrations include the C–O stretching, which is coupled with O–H in-plane bending, occurring in the 1210–1320 cm⁻¹ region, and out-of-plane O–H bending, which produces a broad absorption around 910–950 cm⁻¹. orgchemboulder.com

Table 1: Characteristic Vibrational Frequencies of the Carboxylic Acid Moiety

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| O–H Stretch | 2500–3300 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers. libretexts.orgorgchemboulder.com |

| C=O Stretch | 1690–1760 | Strong, Sharp | Position is sensitive to dimerization and conjugation. nih.gov |

| C–O Stretch | 1210–1320 | Medium | Often coupled with O-H bending. orgchemboulder.com |

| O–H Bend (In-plane) | 1395–1440 | Medium | May overlap with C-H bending modes. orgchemboulder.com |

| O–H Bend (Out-of-plane) | 910–950 | Medium, Broad | A key indicator of the carboxylic acid dimer. orgchemboulder.com |

Pyrazole Ring Vibrations

The pyrazole ring and its nitro substituent also exhibit characteristic vibrational frequencies. The aromatic C-H stretching vibrations of the pyrazole ring are expected to appear above 3000 cm⁻¹. researchgate.net The ring itself has several characteristic vibrations, including C=N and C=C stretching modes, which typically occur in the 1300–1650 cm⁻¹ region. researchgate.net

The nitro group (–NO₂) introduces two prominent and intense stretching vibrations. The asymmetric N–O stretch is typically observed in the 1475–1550 cm⁻¹ range for nitroaromatic compounds, while the symmetric stretch appears at a lower wavenumber, generally between 1290–1360 cm⁻¹. orgchemboulder.com These strong absorptions are often key identifiers for nitro-substituted compounds.

Table 2: Expected Vibrational Frequencies of the Nitropyrazole Moiety

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C–H Stretch | > 3000 | Medium-Weak |

| C=N / C=C Ring Stretch | 1300–1650 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1475–1550 | Strong |

| Symmetric NO₂ Stretch | 1290–1360 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. fiveable.menih.gov For this compound, with a molecular formula of C₆H₇N₃O₄, the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass would serve as strong evidence for the proposed molecular formula. colorado.edumeasurlabs.com

Table 3: Theoretical Mass Data for C₆H₇N₃O₄

| Parameter | Value |

| Molecular Formula | C₆H₇N₃O₄ |

| Molar Mass ( g/mol ) | 185.14 |

| Theoretical Exact Mass | 185.04365 |

Fragmentation Pattern Analysis for Structural Insights

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺˙) of this compound would undergo characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure.

Key fragmentation pathways for short-chain carboxylic acids include the loss of the hydroxyl radical (•OH) to form an [M-17]⁺ ion and the loss of the entire carboxyl group (•COOH) to form an [M-45]⁺ ion. docbrown.infoyoutube.com The propanoic acid side chain can also cleave at the alpha-beta bond relative to the pyrazole ring.

Nitroaromatic compounds exhibit their own typical fragmentation patterns, including the loss of •NO (m/z 30), •NO₂ (m/z 46), or the combined loss of these with other groups like CO. nih.govyoutube.com The fragmentation of the molecular ion of this compound would likely be a combination of these pathways, providing valuable structural information.

Table 4: Plausible Mass Spectrometry Fragments

| Fragment Ion | m/z (of fragment) | Neutral Loss | m/z (of loss) |

| [M - OH]⁺ | 168 | •OH | 17 |

| [M - NO₂]⁺ | 139 | •NO₂ | 46 |

| [M - COOH]⁺ | 140 | •COOH | 45 |

| [C₃H₂N₃O₂]⁺ | 128 | •C₃H₅O₂ | 73 |

| [C₃H₃N₂]⁺ | 67 | •NO₂, •C₃H₄O₂ | 46, 74 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen in a purified sample. These experimental values are compared against the theoretical percentages calculated from the compound's molecular formula to validate its empirical formula and assess its purity. nih.govrsc.org For a new compound to be considered pure, the experimental C, H, and N values should typically be within ±0.4% of the calculated values. acs.org

Table 5: Theoretical Elemental Composition of C₆H₇N₃O₄

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 72.066 | 38.95% |

| Hydrogen | H | 1.008 | 7.056 | 3.81% |

| Nitrogen | N | 14.007 | 42.021 | 22.70% |

| Oxygen | O | 15.999 | 63.996 | 34.56% |

| Total | 185.139 | 100.00% |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of related structures, such as pyrazole-4-carboxylic acid and other nitropyrazole derivatives, allows for well-founded predictions. acs.orgnih.gov

The pyrazole ring is expected to be planar. tandfonline.com In related structures, substituents like carboxylic acid groups are often coplanar with the pyrazole ring to maximize conjugation, whereas bulky nitro groups may be twisted out of the plane. tandfonline.comacs.org The propanoic acid side chain will possess conformational flexibility.

In the crystal lattice, strong intermolecular hydrogen bonds are anticipated. The carboxylic acid groups are highly likely to form classic head-to-head hydrogen-bonded dimers, creating R²₂(8) ring motifs. cambridge.org Additionally, the acidic N-H of the pyrazole ring and the oxygen atoms of the nitro group can act as hydrogen bond donors and acceptors, respectively, contributing to a stable, three-dimensional crystal packing arrangement. acs.orgcambridge.org

A comprehensive search for specific crystallographic and detailed structural analysis data for the chemical compound "this compound" did not yield any dedicated research articles or database entries containing the required experimental information. Without access to single-crystal X-ray diffraction studies for this specific molecule, it is not possible to provide the scientifically accurate and detailed content requested for the subsections on molecular conformation, torsion angles, and intermolecular interactions in the crystalline state.

The available scientific literature and databases contain information on related pyrazole derivatives; however, extrapolating this data would not meet the stringent requirements of focusing solely on "this compound" and would compromise the scientific accuracy of the article. Therefore, the requested article cannot be generated at this time due to the absence of the necessary primary research data on the specified compound.

Computational and Theoretical Investigations of Pyrazole Propanoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For derivatives of pyrazole (B372694), these calculations can reveal the influence of various substituents on the stability and reactivity of the pyrazole ring. nih.gov

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational efficiency. researchgate.netnih.gov The B3LYP functional, a hybrid method that combines Hartree-Fock theory with DFT, is frequently used for calculations on pyrazole derivatives. nih.govnih.gov This functional, when paired with basis sets such as 6-311++G(d,p) or 6-31G(d), provides reliable predictions of molecular geometries and electronic properties. nih.govresearchgate.net

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid molecule. These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For the pyrazole ring, the geometry is expected to be largely planar. The electron-withdrawing effects of the nitro group and the steric influence of the propanoic acid side chain are critical factors in determining the final conformation.

| Parameter | Typical Calculated Value |

|---|---|

| N–N Bond Length (pyrazole) | ~1.34 Å |

| C–N Bond Length (pyrazole) | ~1.38 Å |

| C=O Bond Length (carboxyl) | ~1.21 Å |

| C–O Bond Length (carboxyl) | ~1.36 Å |

| N–O Bond Length (nitro) | ~1.23 Å |

| C–N–N Bond Angle (pyrazole) | ~112° |

| N–N–C Bond Angle (pyrazole) | ~106° |

Ab initio methods, such as Hartree-Fock (HF) theory, are derived directly from theoretical principles without the inclusion of experimental data. While often less accurate than DFT for total energy calculations due to the lack of electron correlation, the HF method serves as a crucial baseline for more advanced computations. nih.govbirzeit.edu It is particularly useful in the systematic evaluation of basis sets. nih.gov By performing HF calculations with various basis sets (e.g., STO-3G, 6-31G(d), cc-pVTZ), researchers can assess the trade-off between computational cost and the accuracy required to describe the molecular system adequately before proceeding with more demanding DFT or post-HF calculations. nih.gov

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netcram.com It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

For this compound, the MESP surface would show distinct regions of varying potential:

Negative Potential: The most negative regions (typically colored red) are expected around the oxygen atoms of the nitro group and the carbonyl oxygen of the propanoic acid. These areas are susceptible to electrophilic attack and are involved in forming hydrogen bonds. dtic.mil

Positive Potential: Regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms, especially the acidic proton of the carboxylic acid group and the C-H protons on the pyrazole ring. These sites are prone to nucleophilic attack. researchgate.net

This analysis provides critical insights into intermolecular interactions and helps explain the molecule's recognition patterns in biological systems. nih.gov

Vibrational Spectroscopy Simulations and Experimental Correlation

Theoretical vibrational analysis is a powerful technique for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods like B3LYP/6-31G(d), a theoretical spectrum can be generated. nih.gov Although calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be brought into close agreement with experimental data by applying a scaling factor.

The correlation between theoretical and experimental spectra allows for the unambiguous assignment of vibrational modes to specific functional groups within the this compound structure. researchgate.net This is essential for confirming the presence of key structural features and understanding the molecule's vibrational dynamics.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| -COOH | O–H stretch | 3500–3700 |

| -COOH | C=O stretch | 1750–1800 |

| -NO₂ | Asymmetric N–O stretch | 1550–1600 |

| -NO₂ | Symmetric N–O stretch | 1350–1400 |

| Pyrazole Ring | C=N stretch | 1450–1550 |

| Pyrazole Ring | C–N stretch | 1100–1300 |

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic properties and reactivity of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The distribution of electron density in these orbitals indicates the likely sites for electron donation and acceptance.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. youtube.com For this compound, the HOMO is likely to be distributed across the π-system of the pyrazole ring, whereas the LUMO is expected to be localized on the electron-deficient nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A large energy gap corresponds to high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. mdpi.com

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability of a species to accept electrons. |

Charge Distribution and Transfer Studies

Computational analyses reveal a highly polarized electronic structure for this compound, a direct consequence of its distinct functional groups. The nitro (–NO₂) group, being a powerful electron-withdrawing group, significantly influences the charge distribution across the pyrazole ring. This creates a region of low electron density (an electrophilic center) on the ring, particularly at the carbon atom to which it is attached.

Conversely, the pyrazole ring itself, with its two nitrogen atoms, and the carboxylic acid group of the propanoic acid side chain, with its oxygen atoms, represent regions of high electron density (nucleophilic centers). Molecular Electrostatic Potential (MEP) maps, a common computational tool, visually represent this charge landscape. In these maps, electron-rich areas, susceptible to electrophilic attack, are typically colored red, while electron-poor areas, prone to nucleophilic attack, are colored blue.

This inherent electronic asymmetry facilitates intramolecular charge transfer (ICT), a phenomenon where electron density moves from an electron-donor part of the molecule to an electron-acceptor part upon excitation. In this system, the pyrazole ring and carboxyl group can act as donors, while the nitro group serves as the primary acceptor. This ICT character is crucial for understanding the molecule's spectroscopic properties and reactivity.

| Molecular Region | Functional Group | Predicted Electrostatic Potential | Role in Charge Transfer |

|---|---|---|---|

| Pyrazole Ring | C₃H₂N₂ | Electron-Rich (esp. N atoms) | Donor |

| Nitro Group | –NO₂ | Electron-Poor | Acceptor |

| Carboxylic Acid | –COOH | Electron-Rich (O atoms) | Donor |

| Propanoic Chain | –(CH₂)₂– | Relatively Neutral | Bridge/Spacer |

Tautomerism and Conformational Analysis Using Computational Methods

For N-unsubstituted pyrazoles, annular tautomerism is a key feature, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. For this compound, this results in two possible tautomers: one where the propanoic acid chain is attached to the nitrogen adjacent to the nitro-substituted carbon (defined here as the 3-nitro tautomer) and another where it is attached to the nitrogen adjacent to the CH group (the 5-nitro tautomer).

Computational studies on analogous 3(5)-nitro-substituted pyrazoles have shown that the electronic nature of the substituents is a determining factor in tautomeric preference. nih.gov Theoretical calculations consistently predict that for pyrazoles bearing a strong electron-withdrawing group like a nitro group, the tautomer where the NH proton is located on the nitrogen adjacent to the substituent is more stable. nih.gov In the case of the isolated, unsubstituted ring, this would favor the 5-nitro tautomer. Therefore, when the propanoic acid occupies the N1 position, the tautomer with the nitro group at the C5 position (5-nitro-1H-pyrazol-1-yl) is predicted to be energetically more favorable than the C3-nitro isomer. This preference is attributed to the stabilization gained from the electronic interplay between the substituent and the protonated nitrogen atom. nih.gov

| Tautomer | Description | Predicted Relative Energy (ΔE) | Predicted Stability |

|---|---|---|---|

| 3-(5-nitro-1H-pyrazol-1-yl)propanoic acid | Propanoic acid at N1, Nitro group at C5 | 0.0 kJ/mol (Reference) | Higher |

| This compound | Propanoic acid at N1, Nitro group at C3 | > 0 kJ/mol | Lower |

The conformational flexibility of this compound arises primarily from the rotation around several single bonds. Computational energy minimization techniques are employed to identify the most stable three-dimensional arrangement (global minimum) and other low-energy conformers. The key degrees of rotational freedom are the dihedral angles associated with the propanoic acid side chain and its connection to the pyrazole ring.

The exploration of the conformational landscape involves systematically rotating these bonds and calculating the potential energy at each step. This process maps out the potential energy surface, revealing energy minima (stable conformers) and energy barriers (transition states between conformers). The most significant rotations include:

τ1 (C-N-C-C): The rotation around the bond connecting the pyrazole nitrogen (N1) to the first carbon of the propanoic chain. This determines the orientation of the side chain relative to the ring.

τ2 (N-C-C-C): Rotation around the Cα-Cβ bond of the propanoic chain.

τ3 (C-C-C-O): Rotation around the Cβ-Cγ bond, which orients the carboxylic acid group.

The final conformations are influenced by a balance of steric hindrance and potential intramolecular interactions, such as weak hydrogen bonds between the carboxylic acid proton and a nitrogen atom on the pyrazole ring or an oxygen of the nitro group.

In silico Exploration of Molecular Interactions (Chemical Interactions Only)

Computational methods are instrumental in predicting the non-covalent interactions that govern how this compound interacts with itself or other chemical species in a non-biological context. These interactions are fundamental to its crystal packing, solubility, and material properties.

The molecule possesses both hydrogen bond donors and acceptors. The carboxylic acid hydroxyl group (–OH) is a strong hydrogen bond donor, while the pyrazole nitrogen atoms, the carbonyl oxygen (C=O), and the oxygens of the nitro group are all potential hydrogen bond acceptors. nih.gov This allows for the formation of robust intermolecular hydrogen bonding networks. For instance, in a condensed phase, it is common for carboxylic acids to form dimeric structures through hydrogen bonding between their –COOH groups. Furthermore, the pyrazole ring can participate in hydrogen bonding, with the N-H group acting as a donor and the sp² nitrogen acting as an acceptor. nih.gov

In addition to strong hydrogen bonds, weaker interactions such as C-H···O and C-H···N contacts contribute to the stability of molecular aggregates. The aromatic pyrazole ring can also engage in π-π stacking interactions with other aromatic systems. Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses are computational techniques used to identify and characterize these weak but significant interactions.

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Potential Role |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (–OH) | Carbonyl Oxygen (C=O), Pyrazole Nitrogen, Nitro Oxygen (–NO₂) | Dimer formation, crystal packing |

| Hydrogen Bond | Pyrazole (N–H) | Carbonyl Oxygen (C=O), Pyrazole Nitrogen, Nitro Oxygen (–NO₂) | Crystal packing, molecular association |

| π-π Stacking | Pyrazole Ring | Another Pyrazole Ring | Stabilization of crystal lattice |

| Weak C-H···O/N | Pyrazole or Alkyl C–H | Carbonyl Oxygen, Pyrazole Nitrogen, Nitro Oxygen | Directional stabilization |

Future Directions and Emerging Research Avenues in Nitrated Pyrazole Propanoic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research in the synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid and its analogues should prioritize the principles of green chemistry.

Current synthetic approaches to pyrazole (B372694) derivatives often involve multi-step processes that may utilize hazardous reagents and generate significant waste. The development of one-pot, multicomponent reactions (MCRs) presents a promising avenue for improvement. globalresearchonline.netmdpi.com MCRs offer increased efficiency by combining multiple synthetic steps into a single operation, thereby reducing solvent usage, energy consumption, and purification requirements. globalresearchonline.net The ideal MCR for this compound would involve the simultaneous formation of the nitrated pyrazole ring and the introduction of the propanoic acid side chain from simple, readily available starting materials.

Furthermore, the use of green solvents, such as water or bio-derived solvents, is a critical aspect of sustainable synthesis. researchgate.netnih.gov Research into aqueous-based synthetic methods for pyrazoles is gaining traction and could be adapted for the synthesis of nitrated derivatives. nih.gov Additionally, the exploration of energy-efficient techniques like microwave irradiation and ultrasonication can significantly reduce reaction times and energy input compared to conventional heating methods. nih.gov The development of reusable and non-toxic catalysts, including biocatalysts or solid-supported catalysts, will also be instrumental in creating more sustainable synthetic pathways. mdpi.comresearchgate.net

A plausible sustainable synthetic route to this compound could involve a two-step process. The first step would be the nitration of pyrazole to form 3-nitropyrazole. This can be achieved through the formation of N-nitropyrazole followed by a thermal rearrangement. nih.govresearchgate.net The second step would be the N-alkylation of 3-nitropyrazole with a propanoic acid equivalent, such as acrylic acid, via a Michael addition reaction. This reaction can often be performed under mild, base-catalyzed conditions.

Table 1: Potential Sustainable Synthetic Approaches

| Approach | Key Features | Potential Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | Reduced waste, energy, and time. |

| Aqueous Synthesis | Utilization of water as a solvent. | Environmentally benign, low cost, and safe. nih.gov |

| Microwave/Ultrasound-Assisted Synthesis | Use of alternative energy sources. | Faster reaction rates and higher yields. nih.gov |

| Catalysis | Employment of reusable and non-toxic catalysts. | Reduced environmental impact and improved efficiency. researchgate.net |

Exploration of Complex Chemical Transformations and Derivatization Strategies

The this compound scaffold offers multiple reactive sites for further chemical modification, opening the door to a vast array of novel derivatives with potentially unique properties. Future research should focus on exploring these derivatization strategies to create libraries of compounds for various applications.

The carboxylic acid group is a versatile handle for a multitude of chemical transformations. It can be converted into esters, amides, acid chlorides, and other functional groups, each providing a gateway to different chemical spaces. thermofisher.com For instance, the synthesis of amide derivatives could be of interest for biological applications, as the amide bond is a key feature in many biologically active molecules.

The nitro group on the pyrazole ring also presents opportunities for chemical manipulation. It can be reduced to an amino group, which can then be further functionalized. This amino-functionalized pyrazole could serve as a building block for the synthesis of more complex heterocyclic systems. mdpi.com Additionally, the pyrazole ring itself can undergo various substitution reactions, allowing for the introduction of different substituents at other positions on the ring, which can significantly influence the electronic and steric properties of the molecule.

Table 2: Potential Derivatization Reactions

| Reaction Site | Transformation | Potential Products |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| Nitro Group | Reduction | Aminopyrazole derivatives |

| Pyrazole Ring | Electrophilic/Nucleophilic Substitution | Halogenated, alkylated, or arylated derivatives |

Advanced Characterization Techniques and Methodological Refinements

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for both fundamental research and practical applications. The application of advanced characterization techniques will be vital in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. mdpi.com High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. researchgate.net The fragmentation patterns observed in mass spectrometry can also provide valuable structural information. researchgate.net

Fourier-transform infrared (FTIR) spectroscopy is useful for identifying the presence of key functional groups, such as the nitro group, the carboxylic acid, and the pyrazole ring. researchgate.nethilarispublisher.com The vibrational frequencies can provide insights into the bonding environment within the molecule.

Single-crystal X-ray diffraction, where applicable, can provide unambiguous determination of the three-dimensional structure of these compounds in the solid state. This information is invaluable for understanding intermolecular interactions and for computational modeling studies.

Expansion of Computational Modeling for Predictive Chemical Insights

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes. eurasianjournals.com The application of computational modeling to the study of nitrated pyrazole-propanoic acids can significantly accelerate the discovery and development of new compounds and synthetic methods.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, stability, and reactivity of these molecules. nih.gov For example, DFT can be used to predict the regioselectivity of nitration and N-alkylation reactions, helping to optimize synthetic procedures. researchgate.net It can also be used to calculate spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data. acrhem.org

Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and intermolecular interactions of these molecules in different environments. This information is particularly relevant for understanding their behavior in solution and for predicting their interactions with biological targets.

Integration of Synthetic Chemistry with Advanced Theoretical Frameworks

The synergy between synthetic chemistry and theoretical modeling represents a powerful approach to the rational design of molecules with desired properties. By integrating experimental and computational methods, researchers can move beyond trial-and-error synthesis and adopt a more predictive and efficient approach.

Theoretical calculations can be used to screen virtual libraries of potential derivatives of this compound for specific properties, such as electronic properties or potential biological activity. The most promising candidates can then be targeted for synthesis. This integrated approach can save significant time and resources in the laboratory.

Furthermore, a deep understanding of reaction mechanisms, elucidated through a combination of experimental and computational studies, can lead to the development of more efficient and selective synthetic methods. For example, understanding the transition state of a key reaction step can help in the design of catalysts that lower the activation energy and improve the reaction rate and selectivity. The continued collaboration between synthetic and computational chemists will be a driving force for innovation in the field of nitrated pyrazole-propanoic acid chemistry.

Q & A

Q. What are the most reliable synthetic routes for 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid, and how can regioselectivity be ensured during pyrazole ring formation?

Answer: The synthesis of pyrazole derivatives like this compound often involves condensation reactions followed by regioselective functionalization. For example, describes a method using a condensation/aza-Michael reaction sequence to synthesize nitro-substituted pyrazole-amino acid hybrids. Key steps include:

- Regioselective nitro group placement : Using electron-withdrawing groups (e.g., nitro) at the 3-position of the pyrazole ring can be achieved via controlled cyclocondensation of hydrazines with β-keto esters or acrylates under acidic conditions .

- Aza-Michael addition : Ensures proper coupling of the pyrazole moiety to the propanoic acid backbone. NMR and IR spectroscopy are critical for verifying regiochemistry .

Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Answer: Comprehensive characterization requires:

- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., pyrazole proton signals at δ 8.39 ppm for nitro-substituted derivatives) .

- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, NO₂ asymmetric stretch at ~1336 cm⁻¹) .

- Mass spectrometry (ESI-MS) : For molecular ion validation (e.g., [M-H]⁻ peaks) .

- Elemental analysis : To verify purity and stoichiometry .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences .

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol .

- Acid-base extraction : Leverage the carboxylic acid group’s acidity for separation from non-acidic byproducts .

Q. How should this compound be stored to ensure stability, and what are its key hazards?

Answer:

- Storage : Keep in airtight containers at -20°C, protected from light and moisture to prevent nitro group degradation .

- Hazards : Causes skin/eye irritation (wear gloves, goggles) and respiratory distress (use fume hoods). Follow protocols in for spill management (e.g., inert absorbents like sand) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of nitro-substituted pyrazole derivatives?

Answer:

- Density Functional Theory (DFT) : Models electronic effects (e.g., nitro group’s electron-withdrawing nature) to predict electrophilic substitution sites .

- Molecular docking : Evaluates interactions with biological targets (e.g., enzymes in antibacterial studies) .

- Reaxys/PubChem data : Compare experimental vs. simulated spectroscopic data for validation .

Q. What strategies address contradictions in reported synthetic yields or biological activity data for nitro-pyrazole derivatives?

Answer:

- Parameter optimization : Adjust reaction temperature, solvent polarity, or catalyst loading (e.g., reports 68% yield for a nitro derivative, while achieves 61% via modified conditions) .

- Bioactivity validation : Replicate assays (e.g., MIC testing for antibacterial activity) using standardized protocols to resolve discrepancies .

Q. How can this compound be functionalized for targeted drug delivery or enhanced bioavailability?

Answer:

- Esterification : Protect the carboxylic acid as a methyl ester for cell permeability, followed by hydrolysis in vivo .

- Conjugation : Link to indole or benzimidazole moieties (as in ) to improve target binding .

- Prodrug design : Introduce cleavable groups (e.g., glycosides) for site-specific activation .

Q. What mechanistic insights explain the antibacterial activity of nitro-pyrazole derivatives like this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.